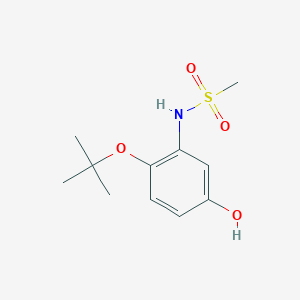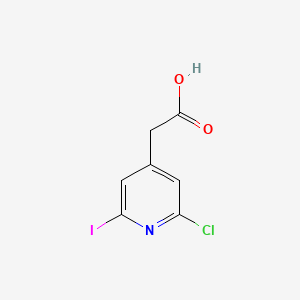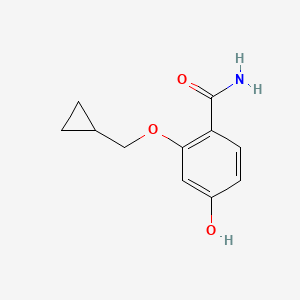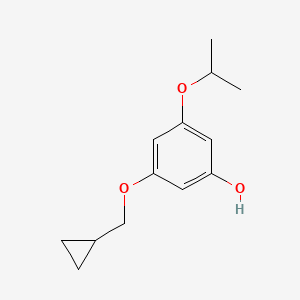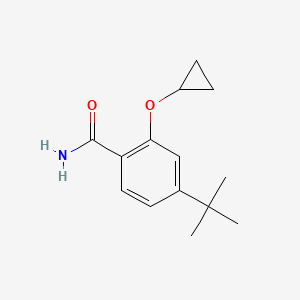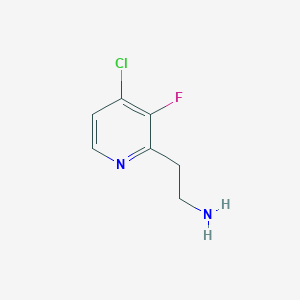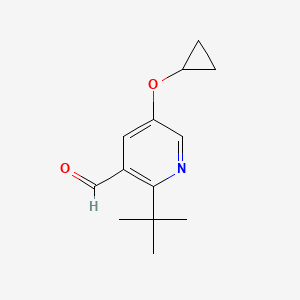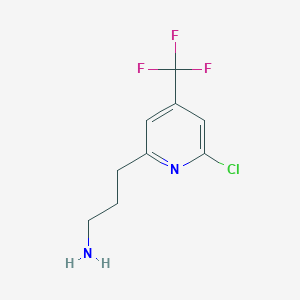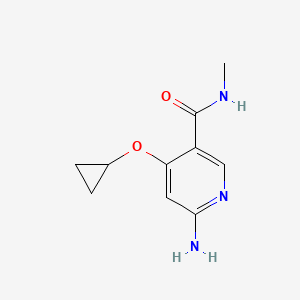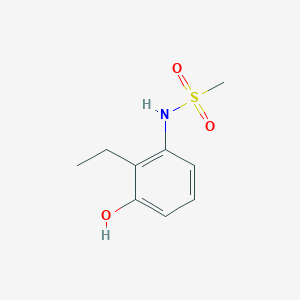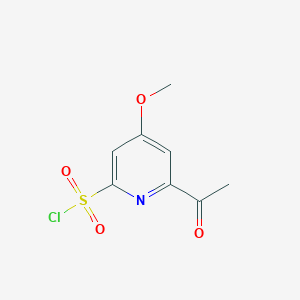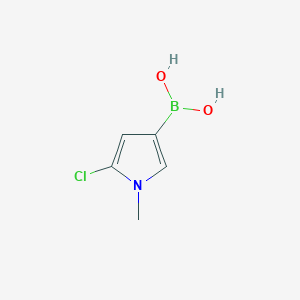
5-Chloro-1-methyl-pyrrol-3-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-methyl-pyrrol-3-ylboronic acid is an organoboron compound with the molecular formula C5H7BClNO2 and a molecular weight of 159.38 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-pyrrol-3-ylboronic acid typically involves the borylation of a suitable precursor. One common method is the electrophilic borylation of aryl Grignard reagents prepared from aryl bromides by direct insertion of magnesium in the presence of lithium chloride . Another approach involves the photoinduced borylation of haloarenes, including electron-rich fluoroarenes and arylammonium salts, which directly provides boronic acids and boronic esters .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for the synthesis of various compounds with high throughput and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methyl-pyrrol-3-ylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl halides or triflates in the presence of a palladium catalyst and a base such as triethylamine.
Protodeboronation: This reaction involves the removal of the boronic acid group, often catalyzed by transition metals.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles and boronic esters, which are valuable intermediates in organic synthesis.
Scientific Research Applications
5-Chloro-1-methyl-pyrrol-3-ylboronic acid has several scientific research applications:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-pyrrol-3-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool for studying enzyme inhibition and other biochemical processes . The compound’s effects are mediated through its interactions with specific molecular pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A nitrogen-containing heterocycle with similar structural features.
Pyrrolidine: A saturated analog of pyrrole with a five-membered ring structure.
Boronic Esters: Compounds derived from boronic acids with similar reactivity and applications.
Uniqueness
5-Chloro-1-methyl-pyrrol-3-ylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with various molecular targets makes it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C5H7BClNO2 |
|---|---|
Molecular Weight |
159.38 g/mol |
IUPAC Name |
(5-chloro-1-methylpyrrol-3-yl)boronic acid |
InChI |
InChI=1S/C5H7BClNO2/c1-8-3-4(6(9)10)2-5(8)7/h2-3,9-10H,1H3 |
InChI Key |
BLGSEOPTLIYBEC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(C(=C1)Cl)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


